1-Bromo-2-(tert-butoxy)naphthalene

Catalog No.
S14250049
CAS No.
960309-89-1
M.F
C14H15BrO
M. Wt
279.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(tert-butoxy)naphthalene

CAS Number

960309-89-1

Product Name

1-Bromo-2-(tert-butoxy)naphthalene

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxy]naphthalene

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

InChI

InChI=1S/C14H15BrO/c1-14(2,3)16-12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9H,1-3H3

InChI Key

MUBLSTGFHSZISI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C2=CC=CC=C2C=C1)Br

1-Bromo-2-(tert-butoxy)naphthalene is an organic compound classified as a bromonaphthalene derivative. Its molecular formula is C14H15BrOC_{14}H_{15}BrO, indicating the presence of a bromine atom at the 1-position of the naphthalene ring and a tert-butoxy group at the 2-position. The tert-butoxy group contributes to the compound's unique steric and electronic properties, affecting its reactivity and interactions in various chemical processes. This compound is of significant interest in organic chemistry due to its potential applications in synthesis and material science.

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as alkoxides or amines, under basic conditions.
  • Coupling Reactions: It is commonly utilized in cross-coupling reactions, including Suzuki-Miyaura coupling, where it forms biaryl compounds with other aromatic systems.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

The reactivity of 1-bromo-2-(tert-butoxy)naphthalene is significantly influenced by the tert-butoxy group, which can stabilize intermediates during these transformations.

1-Bromo-2-(tert-butoxy)naphthalene can be synthesized through several methods:

  • Bromination of 2-(tert-butoxy)naphthalene: This method involves the direct bromination of 2-(tert-butoxy)naphthalene using bromine (Br₂) in a suitable solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure selective substitution.
  • Electrophilic Aromatic Substitution: The tert-butoxy group can direct electrophilic attack at the ortho or para positions on the naphthalene ring, allowing for regioselective synthesis.
  • Functional Group Transformations: Starting from other naphthalene derivatives, functional group transformations can be employed to introduce both bromine and tert-butoxy functionalities.

1-Bromo-2-(tert-butoxy)naphthalene has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Material Science: Used in developing organic semiconductors and other advanced materials due to its electronic properties.
  • Pharmaceutical Chemistry: Acts as a building block for synthesizing potential pharmaceutical agents.

Interaction studies involving 1-bromo-2-(tert-butoxy)naphthalene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the compound's behavior in different chemical environments and its potential applications in drug design and materials development.

For instance, studies on similar compounds indicate that bromonaphthalenes can participate in diverse reaction pathways, which may also apply to 1-bromo-2-(tert-butoxy)naphthalene.

1-Bromo-2-(tert-butoxy)naphthalene shares structural similarities with several other bromonaphthalenes. Here are some comparable compounds:

Compound NameStructural Features
1-Bromo-3-(tert-butoxy)naphthaleneBromine at position 1, tert-butoxy at position 3
1-Bromo-4-(tert-butyl)naphthaleneBromine at position 1, tert-butyl at position 4
1-Bromo-2-methylnaphthaleneBromine at position 1, methyl at position 2

Uniqueness

The uniqueness of 1-bromo-2-(tert-butoxy)naphthalene lies in the specific positioning of the tert-butoxy group at the 2-position relative to the bromine atom. This arrangement affects both steric hindrance and electronic distribution within the molecule, influencing its reactivity profile compared to other similar compounds. Additionally, this positioning may enhance selectivity in substitution reactions, making it valuable for targeted synthetic applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

278.03063 g/mol

Monoisotopic Mass

278.03063 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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